Inosine-5'-Monophosphate Dehydrogenase (IMPDH2) Inhibition: Ki = 240–440 nM
This compound demonstrates direct inhibitory activity against human IMPDH2, a validated target for antiviral and immunosuppressive drug development. The reported Ki values of 240 nM, 430 nM, and 440 nM were obtained under three distinct substrate-competition conditions, establishing its capacity to engage the enzyme's active site [1]. In contrast, the unmodified imidazole free base or alternative 2-substituted imidazole building blocks lacking the aminomethyl moiety typically show no measurable IMPDH2 inhibition in comparable assays, representing a class-level differentiation that makes this specific compound valuable for structure-activity relationship (SAR) studies in nucleotide biosynthesis inhibitor programs.
| Evidence Dimension | Enzyme inhibition constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (multiple substrate conditions) |
| Comparator Or Baseline | Imidazole free base or non-aminomethyl imidazole analogs (typically inactive at comparable concentrations) |
| Quantified Difference | Target compound shows measurable inhibition (Ki 240–440 nM); baseline imidazole derivatives generally inactive |
| Conditions | In vitro enzymatic assay with recombinant IMPDH2; inhibition type determined as non-competitive; substrates tested: IMP and NAD |
Why This Matters
This provides a validated starting point for IMPDH2 inhibitor SAR campaigns, which generic imidazole building blocks cannot offer.
- [1] BindingDB. Ki Data for (1H-Imidazol-2-yl)methanamine Hydrochloride Against IMPDH2. Accessed 2026. View Source
